4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
Similar piperidine derivatives have been found to modulate the trace amine-associated receptor 1 (taar1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .
Mode of Action
It can be inferred from similar compounds that it may act as an agonist at its target receptor, leading to changes in cellular signaling . The specific interactions with its target and the resulting changes would need further investigation.
Biochemical Pathways
Modulation of taar1 can influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . This can have downstream effects on various neurological processes.
Result of Action
Based on the potential target, it could influence neurotransmission and potentially have effects on behavior and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a base, followed by the introduction of an ethyl group through an alkylation reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and catalytic processes can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory activity.
Piperine: A natural alkaloid with antioxidant and anticancer properties.
Uniqueness
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is unique due to its specific biphenyl and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUWOEFFKUYTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219971-96-6 |
Source
|
Record name | Piperidine, 4-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.